molecular formula C20H32O3 B1634350 8-Hydroxyicosa-5,9,11,14-tetraenoic acid

8-Hydroxyicosa-5,9,11,14-tetraenoic acid

Cat. No.: B1634350
M. Wt: 320.5 g/mol
InChI Key: NLUNAYAEIJYXRB-UHFFFAOYSA-N
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Description

8®-Hydroxyeicosatetraenoic acid, commonly referred to as 8®-HETE, is a hydroxylated derivative of arachidonic acid. It is a member of the hydroxyeicosatetraenoic acids (HETEs) family, which are eicosanoids produced by the oxidation of arachidonic acid. 8®-HETE is known for its role in various biological processes, including inflammation and cardiovascular health .

Chemical Reactions Analysis

8®-HETE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions include dihydroxyeicosatrienoic acids (DHETs) and other hydroxylated derivatives .

Scientific Research Applications

8®-HETE has numerous scientific research applications. In chemistry, it is used as a model compound to study the behavior of hydroxylated fatty acids. In biology and medicine, 8®-HETE is known for its role in inflammation and cardiovascular health. It has been shown to induce cellular hypertrophy in human ventricular cardiomyocytes through the activation of MAPK and NF-κB pathways . Additionally, 8®-HETE displays anti-tumor effects in carcinoma cells, making it a potential candidate for cancer research .

Mechanism of Action

The mechanism of action of 8®-HETE involves its interaction with specific molecular targets and pathways. It induces cellular hypertrophy by activating the NF-κB activity and the phosphorylation of ERK1/2. This activation leads to the induction of cardiac hypertrophy markers and an increase in cell surface area . The formation of dihydroxyeicosatrienoic acids (DHETs) and the increase in soluble epoxide hydrolase (sEH) enzyme activity are also associated with the effects of 8®-HETE .

Comparison with Similar Compounds

8®-HETE is similar to other hydroxyeicosatetraenoic acids such as 5-hydroxyeicosatetraenoic acid (5-HETE), 12-hydroxyeicosatetraenoic acid (12-HETE), and 15-hydroxyeicosatetraenoic acid (15-HETE). 8®-HETE is unique in its specific hydroxylation at the 8th carbon and its distinct biological activities. For instance, while 12-HETE is associated with platelet aggregation and inflammation, 8®-HETE is more involved in cellular hypertrophy and cardiovascular health .

Properties

IUPAC Name

8-hydroxyicosa-5,9,11,14-tetraenoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-13-16-19(21)17-14-11-12-15-18-20(22)23/h6-7,9-11,13-14,16,19,21H,2-5,8,12,15,17-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUNAYAEIJYXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869319
Record name 8-Hydroxyicosa-5,9,11,14-tetraenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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